1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide
Beschreibung
Evolution of Pyrimidine Carboxamide Research
Pyrimidine carboxamides have emerged as a cornerstone of modern drug discovery due to their structural versatility and capacity to engage diverse biological targets. The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, provides a rigid scaffold for functional group substitutions that optimize pharmacokinetic and pharmacodynamic properties. Early work in the 20th century established pyrimidines as critical components of nucleic acids, but their therapeutic potential expanded significantly with the synthesis of 5-fluorouracil in 1957, a pyrimidine analog still used in oncology.
The integration of carboxamide moieties into pyrimidine systems marked a turning point in the 1990s, enabling enhanced hydrogen-bonding interactions with enzymatic targets. For example, pyrimidine carboxamides were shown to inhibit DNA gyrase by binding to the ATPase domain of the GyrB subunit, a mechanism critical for their antibacterial activity. Subsequent studies demonstrated their efficacy against kinase targets, such as epidermal growth factor receptor (EGFR), where 2,4-di(arylamino)pyrimidine derivatives exhibited nanomolar inhibitory concentrations against mutant variants.
Table 1: Key Therapeutic Applications of Pyrimidine Carboxamides
Discovery and Early Investigations of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide
The synthesis of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide arose from efforts to optimize pyrimidine-based inhibitors by introducing conformational restraint through piperidine carboxamide substituents. Early routes involved:
- Nucleophilic Aromatic Substitution : Reacting 2,4,6-trichloropyrimidine with ammonia to introduce the 2-amino group, followed by selective displacement of the 4-chloro position with piperidine-4-carboxamide.
- Coupling Reactions : Utilizing DCC/DMAP-mediated amidation to attach the piperidine carboxamide moiety to preformed pyrimidine carboxylic acid intermediates.
Biophysical characterization revealed that the 6-chloro substituent enhanced electrophilicity at the 4-position, facilitating covalent interactions with catalytic residues in target enzymes. X-ray crystallography of analogous compounds demonstrated that the piperidine carboxamide group adopts a chair conformation, positioning the carboxamide oxygen for hydrogen bonding with backbone amides in enzymatic binding pockets.
Position within Heterocyclic Chemistry Research
This compound exemplifies three trends in heterocyclic drug design:
- Ring Fusion Strategies : The pyrimidine-piperidine linkage restricts rotational freedom, reducing entropy penalties upon target binding. This design principle was later adopted in cyclin-dependent kinase (CDK) inhibitors, where deuterated pyrimidine-carboxamides showed improved metabolic stability.
- Electrophilic Substitution Patterns : The 2-amino-6-chloro-4-pyrimidinyl motif serves as a hydrogen bond donor-acceptor pair, mimicking natural nucleobases. This feature is exploited in kinase inhibitors to compete with ATP binding.
- Hybrid Architectures : Merging pyrimidine with piperidine carboxamide enables simultaneous engagement of hydrophobic (piperidine) and polar (carboxamide) regions of protein targets, as seen in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors.
Significance in Medicinal Chemistry Literature
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide has influenced multiple therapeutic areas:
- Oncology : Analogous structures inhibit mutant EGFR kinases by occupying the hydrophobic back pocket of the ATP-binding site, overcoming resistance mutations like T790M.
- Anti-Infectives : Pyrimidine carboxamides with piperidine substituents disrupt bacterial topoisomerase IV, showing potency against Gram-positive pathogens.
- Hematology : Structural analogs such as MK-8617 inhibit HIF prolyl hydroxylases, stabilizing HIF-1α to stimulate erythropoietin production in anemia models.
Table 2: Comparative Analysis of Pyrimidine Carboxamide Derivatives
The compound’s modular synthesis allows rapid exploration of structure-activity relationships (SAR), particularly in varying the piperidine carboxamide’s N-substituents to modulate solubility and target affinity. Recent advances in cryo-electron microscopy have further elucidated how the 2-amino group participates in conserved water-mediated hydrogen bonds within kinase active sites, informing next-generation designs.
Eigenschaften
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(13)14-7)16-3-1-6(2-4-16)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVAPJPSBOFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-amino-4,6-dichloropyrimidine with suitable reagents under controlled conditions.
Introduction of the Piperidinecarboxamide Moiety: The piperidinecarboxamide group is introduced through a nucleophilic substitution reaction, where the amino group of the piperidine derivative reacts with the chloro group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrimidine substituents, piperidine modifications, and functional group replacements. Below is a detailed analysis:
Pyrimidine-Modified Analogs
- 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)-4-piperidinecarboxylic acid (CAS: 890094-31-2) Structural Differences: Contains a methyl group at the 6-position of the pyrimidine and a carboxylic acid instead of a carboxamide on the piperidine. The methyl group may sterically hinder interactions with target proteins . Molecular Formula: C₁₁H₁₅ClN₄O₂ (Monoisotopic mass: 270.088) .
- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 91717-22-5) Structural Differences: Lacks the 2-amino group on the pyrimidine, reducing hydrogen-bonding capacity.
Piperidine-Modified Analogs
Capivasertib (INN)
- Structure : Features a pyrrolo[2,3-d]pyrimidine core and a hydroxypropyl-substituted piperidinecarboxamide.
- Therapeutic Application : Approved AKT inhibitor for oncology. The extended heterocyclic system (pyrrolopyrimidine) enhances target affinity compared to the simpler pyrimidine in the parent compound .
- Molecular Formula : C₂₁H₂₅ClN₆O₂ (Mass: 428.92) .
- Otenabant (CP 945598 Hydrochloride) Structure: Replaces the pyrimidine with a purine core and includes ethylamino and chlorophenyl groups on the piperidine. Therapeutic Application: Cannabinoid CB1 receptor antagonist. The purine system broadens aromatic stacking interactions, while the ethylamino group enhances receptor binding . Molecular Formula: C₂₅H₂₅Cl₂N₇O•HCl (Mass: 546.88) .
Data Tables: Structural and Functional Comparisons
Research Findings and Pharmacological Insights
- Bioactivity: The 2-amino group on the pyrimidine in the parent compound is critical for forming hydrogen bonds with kinase catalytic domains, as seen in kinase inhibitors like Capivasertib . Its absence in analogs (e.g., CAS 91717-22-5) correlates with reduced potency .
- Solubility and ADME : Piperidinecarboxamide derivatives generally exhibit better solubility than carboxylic acid analogs (e.g., CAS 890094-31-2) due to reduced ionization at physiological pH .
- Target Selectivity : Otenabant’s purine core shifts selectivity from kinases to GPCRs (e.g., CB1), highlighting how core heterocycle changes redirect biological activity .
Biologische Aktivität
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide, also known by its CAS number 339017-63-9, is a synthetic compound belonging to the class of aminopyrimidines. Its unique structure includes an amino group and a chloro group attached to a pyrimidine ring, along with a piperidinecarboxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C10H14ClN5O
- Molecular Weight : 255.7 g/mol
- Melting Point : 235.00°C - 237.00°C
- Boiling Point : Not specified
The biological activity of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been studied for its potential to inhibit key enzymes involved in tumor progression and angiogenesis.
- Receptor Binding : The binding affinity to various receptors may alter cellular signaling pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that this compound may play a role in cancer treatment by inhibiting pathways critical for tumor growth and metastasis. For instance, it has shown promise in:
- Inhibiting PARP-1 Activity : PARP-1 inhibitors are crucial in cancer therapy, particularly for tumors deficient in DNA repair mechanisms. Studies have suggested that derivatives similar to 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide can enhance the efficacy of DNA-damaging agents like temozolomide .
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound can inhibit various enzymes:
- Kinases : Targeting specific kinases involved in cancer cell signaling.
- Proteases : Impeding proteolytic enzymes that facilitate tumor invasion.
Case Study 1: Inhibition of Tumor Growth
A study published in Current Medicinal Chemistry reported that compounds similar to 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide effectively inhibited tumor growth in animal models by targeting angiogenesis pathways . The results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Pharmacokinetics and Metabolism
Research focusing on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in vivo. A study conducted on rat models showed a high accumulation of the compound in liver tissues, suggesting effective targeting of hepatic pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving halogenation, nucleophilic substitution, and coupling reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions (60–80°C) is a critical step to introduce the 6-chloro group . Subsequent coupling with a piperidinecarboxamide moiety requires careful stoichiometric control (1:1.2 molar ratio) and catalysis (e.g., Pd/C or DIPEA) to minimize side products. Yield optimization (typically 2–5% overall) involves purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and HPLC analysis (≥95% purity threshold) .
Q. How should researchers characterize the purity and stability of this compound under different storage conditions?
- Methodology : Purity is validated using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm . Stability studies should assess degradation under varying temperatures (e.g., −20°C vs. 25°C) and humidity levels via accelerated stability testing (40°C/75% RH for 6 months). Mass spectrometry (HRMS or LC-MS) confirms molecular integrity, while NMR (¹H/¹³C) detects structural deviations caused by hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for piperidinecarboxamide derivatives?
- Methodology : Divergent yields often arise from subtle variations in reaction conditions (e.g., solvent polarity, catalyst loading). Computational tools (DFT calculations or reaction path simulations) can identify energy barriers for intermediate steps, guiding optimization (e.g., switching from DMF to THF to reduce carbocation rearrangements) . Contradictory byproduct profiles (e.g., dimerization vs. hydrolysis) require real-time monitoring via in-situ IR or LC-MS to pinpoint critical reaction checkpoints .
Q. How can computational modeling predict the pharmacological activity of 1-(2-amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide analogs?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., kinase or GPCR structures from PDB) identifies key binding interactions (e.g., hydrogen bonding with the 2-amino group or steric effects from the chloro substituent) . QSAR models trained on analogs like Otenabant (a CB1 antagonist) can correlate substituent electronegativity or lipophilicity (ClogP) with bioactivity, prioritizing synthesis targets .
Q. What experimental designs mitigate challenges in scaling up the synthesis of pyrimidine-piperidinecarboxamide hybrids?
- Methodology : Flow chemistry systems improve heat and mass transfer for exothermic steps (e.g., chlorination), reducing batch-to-batch variability . Solvent selection (e.g., replacing DCM with ethyl acetate for easier recycling) and catalyst immobilization (e.g., silica-supported Pd nanoparticles) enhance sustainability. Process analytical technology (PAT) tools monitor critical quality attributes (CQAs) like particle size distribution during crystallization .
Data Contradiction Analysis
Q. Why do different studies report conflicting stability profiles for piperidinecarboxamide-based compounds?
- Analysis : Discrepancies arise from variations in excipients, pH (e.g., buffered vs. unbuffered solutions), or analytical methods. For instance, compounds may degrade faster in aqueous solutions (pH 7.4) due to hydrolysis of the carboxamide group, whereas solid-state stability depends on crystallinity (amorphous forms degrade faster than crystalline) . Cross-study comparisons must normalize testing protocols (ICH guidelines Q1A–Q1E) .
Structural and Functional Insights
Q. How does the 6-chloro substituent on the pyrimidine ring influence the compound’s reactivity and bioactivity?
- Mechanistic Insight : The chloro group enhances electrophilicity at the 4-position, facilitating nucleophilic substitution (e.g., with amines or alcohols) . Pharmacologically, it modulates electronic effects on the pyrimidine ring, affecting π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) . Comparative studies with 6-fluoro or 6-methyl analogs reveal chlorine’s unique balance of steric bulk and electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
